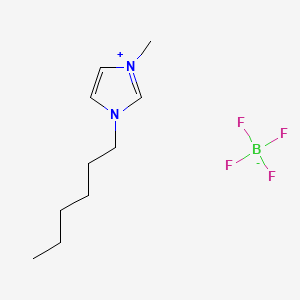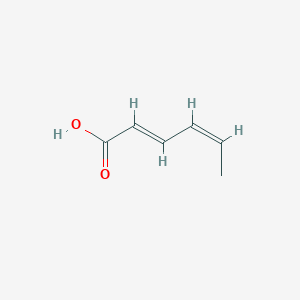
Adotc cpd
Übersicht
Beschreibung
The exploration of coordination polymers (CPs) and their synthesis, molecular structure, and properties has been a significant area of research. These compounds exhibit a wide range of applications due to their unique chemical and physical properties, which are dictated by their molecular structure and the nature of their chemical reactions.
Synthesis Analysis
The synthesis of coordination polymers involves the self-assembly of metal ions or clusters with organic ligands to form one-, two-, or three-dimensional structures. A notable example includes the non-hydrothermal synthesis of water-soluble and neutral coordination polymers of Zn(II) and Cd(II) that serve as precursors for the synthesis of submicron-sized crystalline ZnO/CdO, highlighting the versatility of CPs synthesis under ambient conditions 【Khullar & Mandal, 2014】(https://consensus.app/papers/synthesis-characterization-thermochemistry-water-khullar/76bf2d9b4ed4564b89d0a504f13fba96/?utm_source=chatgpt).
Molecular Structure Analysis
Molecular structure analysis of CPs reveals their complexity and diversity. For instance, the structural characterization of lanthanide 1,3-adamantanedicarboxylate coordination polymers showcases a variety of one-dimensional chains formed by linking metal ions with organic ligands, resulting in structures that exhibit luminescence and magnetic properties 【Zhang et al., 2017】(https://consensus.app/papers/syntheses-structures-photoluminescence-magnetism-zhang/00592a45566c5474a5b38b0dceb96a48/?utm_source=chatgpt).
Chemical Reactions and Properties
Chemical reactions involving CPs can lead to the formation of materials with desirable properties. For example, the synthesis of large ring 3,4-alkylenedioxythiophenes (ADOT) derivatives demonstrates the potential of chemical reactions to produce functional π-conjugated systems used in material chemistry 【Xu et al., 2011】(https://consensus.app/papers/synthesis-ring-34alkylenedioxythiophenes-adot-xu/c21203271ceb5a749630031623140284/?utm_source=chatgpt).
Wissenschaftliche Forschungsanwendungen
Chemische Forschung
Adotc cpd, mit der Summenformel C23H25NO8 und dem Molekulargewicht 443,4, ist eine chemische Verbindung, die in der wissenschaftlichen Forschung große Aufmerksamkeit erregt hat. Aufgrund seiner einzigartigen Eigenschaften wird es hauptsächlich in der chemischen Forschung eingesetzt .
Optoelektronik
This compound könnte möglicherweise im Bereich der Optoelektronik eingesetzt werden . Optoelektronische Geräte wandeln Licht in Elektrizität um oder umgekehrt und werden in einer Vielzahl von Technologien eingesetzt, darunter Solarzellen, LED-Leuchten und Photodetektoren .
Quantenpunktfilme
This compound könnte bei der Entwicklung fortschrittlicher Quantenpunktfilme eingesetzt werden . Quantenpunkte sind winzige Halbleiterpartikel, die einzigartige optische und elektronische Eigenschaften besitzen. Sie werden in einer Vielzahl von Anwendungen eingesetzt, darunter Display-Technologie, Solarzellen und Bio-Imaging .
Nanophotonische Strukturen
This compound könnte möglicherweise bei der Herstellung und Integration nanophotonischer Strukturen eingesetzt werden . Nanophotonik beinhaltet die Manipulation von Licht im Nanobereich und wird in einer Vielzahl von Anwendungen eingesetzt, darunter Telekommunikation, Computertechnik und medizinische Diagnostik .
Eigenschaften
IUPAC Name |
(1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGJFFLJLRZIHG-OIVQWWNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2(C(CC3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)C(C1=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984034 | |
| Record name | 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6542-44-5 | |
| Record name | 2-Acetyl-2-decarboxamidooxytetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4AS,5AS,6S,12AS)-2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-1,11(4H,5H)-NAPHTHACENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF6I0R5HOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[(3-Chloro-4-methoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1225899.png)
![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B1225900.png)
![1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1225902.png)





![5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole](/img/structure/B1225911.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B1225912.png)
![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)
![2-(3-Chlorophenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225916.png)
![6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone](/img/structure/B1225920.png)
